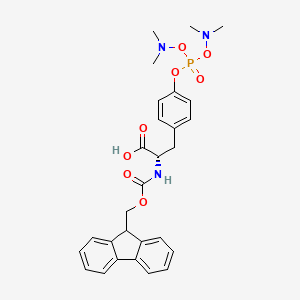

Fmoc-tyr(PO(nme2)2)-OH

Description

Significance of Tyrosine Phosphorylation in Biological Systems for Chemical Biology Investigations

Tyrosine phosphorylation is a key event in signal transduction and the regulation of enzymatic activity. wikipedia.org It is integral to a multitude of cellular functions, including:

Cellular Signaling: The addition of a phosphate (B84403) group to a tyrosine residue can create a binding site for other proteins, initiating a cascade of downstream signaling events. wikipedia.orgnih.gov This is a primary mechanism by which extracellular signals are transmitted into the cell to modulate gene expression and other cellular responses. wikipedia.org

Enzyme Regulation: The activity of many enzymes is directly controlled by their phosphorylation state. wikipedia.org For instance, the activation of receptor tyrosine kinases (RTKs) upon ligand binding is a classic example of how tyrosine phosphorylation triggers enzymatic function. wikipedia.org

Cellular Processes: Tyrosine phosphorylation plays a critical role in regulating cell proliferation, differentiation, migration, and adhesion. nih.govwikipedia.org Dysregulation of these processes due to aberrant tyrosine phosphorylation is a hallmark of many diseases, including cancer. pnas.org

Immune Response and Development: This modification is crucial for signaling in both the innate and adaptive immune systems and plays a vital role in developmental processes. portlandpress.com

The profound impact of tyrosine phosphorylation on cellular life makes its study essential for understanding fundamental biology and disease pathogenesis. Chemical biology investigations utilize synthetic phosphopeptides and phosphotyrosine analogs to probe these systems. nih.gov These synthetic molecules serve as invaluable tools to:

Identify and characterize the proteins involved in phosphorylation-dependent signaling pathways. nih.gov

Develop inhibitors or modulators of protein tyrosine kinases and phosphatases for therapeutic purposes. nih.govualberta.ca

Generate specific antibodies against phosphorylated proteins. nih.gov

Elucidate the structural and functional consequences of tyrosine phosphorylation on a target protein. acs.org

Evolution of Protected Phosphotyrosine Derivatives for Synthetic Applications

The synthesis of phosphopeptides, particularly those containing phosphotyrosine, has historically presented significant challenges. The unprotected phosphate group of Fmoc-Tyr(PO₃H₂)-OH can cause synthetic problems, leading to its infrequent use in peptide chemistry. nih.gov Early approaches often struggled with side reactions and low yields. rsc.org

To overcome these hurdles, chemists developed various protected phosphotyrosine derivatives. An early and still popular strategy involves the use of benzyl (B1604629) protecting groups for the phosphate moiety, as seen in Fmoc-Tyr(PO(OBzl)OH)-OH . sigmaaldrich.com While widely used, this derivative has a partially protected phosphate that can lead to complications during the coupling and chain extension steps of solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich-jp.com The acidic phosphate can also form salts with piperidine (B6355638) during the Fmoc deprotection step. sigmaaldrich.com

Another approach utilizes a fully protected dibenzyl derivative, Fmoc-Tyr(PO(OBzl)₂)-OH . This compound couples smoothly; however, it is susceptible to partial deprotection by piperidine, converting it back to the problematic monobenzyl form during subsequent synthetic cycles. nih.govsemanticscholar.org

The quest for a more robust and efficient building block led to the development of Fmoc-Tyr(PO(NMe₂)₂)-OH . This derivative features a fully protected phosphodiamidate side chain, which offers significant advantages in SPPS. nih.govsigmaaldrich.com

A summary of commonly used phosphotyrosine derivatives is presented below:

| Compound Name | Protection Strategy | Key Advantages | Key Limitations |

| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Cost-effective, no protecting group removal issues. sigmaaldrich.com | Prone to side reactions like pyrophosphate formation, sluggish coupling. rsc.orgsigmaaldrich.com |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | Most frequently used. sigmaaldrich-jp.com | Partially protected phosphate can cause coupling issues and salt formation. sigmaaldrich.comsigmaaldrich-jp.com |

| Fmoc-Tyr(PO(OBzl)₂)-OH | Dibenzyl ester | Smooth initial coupling. nih.gov | Converted to the monoprotected form by piperidine. nih.govsemanticscholar.org |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | Tetramethylphosphorodiamidate | Fully protected, stable to base, compatible with all coupling methods. nih.govsigmaaldrich.com | Requires specific acid-catalyzed hydrolysis for deprotection. nih.govsigmaaldrich.com |

Positioning of Fmoc-Tyr(PO(NMe₂)₂)-OH as a Key Building Block for Phosphopeptide Synthesis

Fmoc-Tyr(PO(NMe₂)₂)-OH has emerged as a crucial building block for the Fmoc-based solid-phase synthesis of phosphotyrosine-containing peptides due to its unique properties. sigmaaldrich.comsmolecule.com The key to its success lies in the tetramethylphosphorodiamidate protecting group on the tyrosine side chain.

Key Advantages:

Full Protection: The phosphate group is fully protected, which prevents the side reactions associated with partially protected derivatives, such as pyrophosphate formation. sigmaaldrich-jp.comsigmaaldrich.com This full protection also confers improved solubility. sigmaaldrich.com

Compatibility: It is compatible with all standard coupling methods used in Fmoc SPPS, including those that are problematic for other phosphotyrosine derivatives. sigmaaldrich-jp.comsigmaaldrich.com

Stability: The phosphodiamidate is stable to the basic conditions used for Fmoc group removal, ensuring the integrity of the protected phosphotyrosine throughout the peptide chain elongation. nih.govrsc.org

Efficiency: Its use avoids the need for increased excesses of reagents that are sometimes necessary to compensate for side reactions with other derivatives, especially in the synthesis of peptides with multiple phosphorylation sites. sigmaaldrich-jp.com

The deprotection of the phosphodiamidate to regenerate the phosphotyrosine residue is achieved through acid-catalyzed hydrolysis, typically with aqueous trifluoroacetic acid (TFA) after the peptide has been assembled on the solid support. nih.govsigmaaldrich.com

The properties of Fmoc-Tyr(PO(NMe₂)₂)-OH are summarized in the table below:

| Property | Value |

| Molecular Formula | C₂₈H₃₂N₃O₆P sigmaaldrich.com |

| Molecular Weight | 537.54 g/mol sigmaaldrich.com |

| CAS Number | 172611-23-3 sigmaaldrich.com |

| Appearance | White to slight yellow powder weeiboo.com |

| Application | Peptide synthesis sigmaaldrich.com |

| Deprotection | Acid-catalyzed hydrolysis (e.g., 90% aq. TFA) sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C28H32N3O8P |

|---|---|

Molecular Weight |

569.5 g/mol |

IUPAC Name |

(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |

InChI Key |

RNIUNVOMPOGZKD-SANMLTNESA-N |

Isomeric SMILES |

CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |

Canonical SMILES |

CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Tyr Po Nme₂ ₂ Oh and Its Integration into Peptide Constructs

Precursor Synthesis and Phosphorylation Strategies

The synthesis of Fmoc-Tyr(PO(NMe₂)₂)-OH involves a multi-step process that begins with the protection of the alpha-amino group of tyrosine, followed by the phosphorylation of the phenolic hydroxyl group and subsequent purification.

Amino Group Protection Using Fluorenylmethoxycarbonyl (Fmoc)

The first step in the synthesis is the protection of the α-amino group of tyrosine to prevent its participation in subsequent reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard protecting group for the α-amino function in Fmoc-based SPPS. nih.govaltabioscience.com This protection is typically achieved by reacting tyrosine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an aqueous basic solution. The Fmoc group is advantageous due to its stability under a wide range of reaction conditions and its facile, base-catalyzed removal during SPPS, which is orthogonal to the acid-labile side-chain protecting groups. nih.govaltabioscience.com The quality and purity of the resulting Fmoc-Tyr-OH are crucial, as impurities can lead to chain termination or the incorporation of multiple amino acid copies during peptide synthesis. nih.gov

Introduction of the Bis(dimethylamino)phosphate Protecting Group

With the amino group protected, the next step is the phosphorylation of the tyrosine side-chain's hydroxyl group. For Fmoc-Tyr(PO(NMe₂)₂)-OH, this involves the introduction of a bis(dimethylamino)phosphinyl group. This is a critical step that renders the phosphate (B84403) moiety fully protected and non-acidic, which is a significant advantage in SPPS.

While the exact one-pot synthesis for this specific compound is proprietary in many commercial contexts, the general strategy follows established phosphorylation chemistries. One common approach is the use of a phosphoramidite (B1245037) reagent. For instance, the synthesis of the analogous compound Fmoc-Tyr(PO₃tBu₂)-OH is achieved in a one-step procedure from Fmoc-Tyr-OH using di-t-butyl N,N-diethyl-phosphoramidite as the phosphorylation reagent, followed by an oxidation step. nih.gov A similar strategy can be employed for Fmoc-Tyr(PO(NMe₂)₂)-OH, likely using a reagent such as bis(dimethylamino) N,N-diisopropylphosphoramidite. An alternative route involves reacting Fmoc-Tyr-OH with a phosphorochloridate, such as bis(dimethylamino)phosphoric chloride, in the presence of a non-nucleophilic base. This reaction directly installs the phosphodiamidate onto the phenolic oxygen of the tyrosine side chain.

This full protection of the phosphate group confers improved solubility and, more importantly, prevents side reactions like pyrophosphate formation that can occur with partially protected phosphotyrosine derivatives. sigmaaldrich-jp.com

Isolation and Purification Techniques for Fmoc-Tyr(PO(NMe₂)₂)-OH

After the phosphorylation reaction, the crude product must be isolated and purified to meet the high-purity standards required for SPPS (typically >99% by RP-HPLC). nih.gov The purification process often involves several steps:

Work-up: The reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts and excess reagents.

Chromatography: The primary method for purification is column chromatography on silica (B1680970) gel. The polarity of the eluent is carefully chosen to separate the desired product from starting materials and side products.

Crystallization/Precipitation: The purified product can often be obtained as a solid by crystallization from an appropriate solvent system or by precipitation.

Purity Analysis: The final product's purity is rigorously assessed using techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

The final, highly purified Fmoc-Tyr(PO(NMe₂)₂)-OH is typically a stable, crystalline solid that is ready for use in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-Tyr(PO(NMe₂)₂)-OH

Fmoc-Tyr(PO(NMe₂)₂)-OH is a valuable building block for the synthesis of phosphotyrosine-containing peptides. Its fully protected side chain makes it highly compatible with standard SPPS protocols.

Compatibility with Standard Peptide Coupling Reagents and Methodologies

A major advantage of Fmoc-Tyr(PO(NMe₂)₂)-OH is its compatibility with a wide array of standard peptide coupling reagents. sigmaaldrich-jp.com Unlike partially protected phosphotyrosine derivatives, which can have reactive acidic functionalities in their side chains leading to poor incorporation with certain reagents (like PyBOP® or carbodiimides), the fully protected phosphodiamidate of Fmoc-Tyr(PO(NMe₂)₂)-OH is inert. sigmaaldrich-jp.com This eliminates side reactions and allows for efficient peptide bond formation.

The table below summarizes the compatibility of Fmoc-Tyr(PO(NMe₂)₂)-OH with common classes of coupling reagents used in Fmoc-SPPS.

| Reagent Class | Examples | Compatibility with Fmoc-Tyr(PO(NMe₂)₂)-OH | Notes |

|---|---|---|---|

| Phosphonium Salts | PyBOP, BOP, PyAOP | High | These reagents are highly effective and their use is not complicated by the protected phosphate group. sigmaaldrich-jp.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High | These are among the most popular and efficient coupling reagents for SPPS and are fully compatible. sigmaaldrich-jp.compeptide.combachem.com |

| Carbodiimides | DIPCDI, DCC | High | Often used with additives like HOBt or Oxyma Pure. The protected phosphate does not interfere with the activation step. sigmaaldrich-jp.compeptide.com |

| Immonium Salts | COMU | High | A newer generation of highly efficient coupling reagents that show excellent performance. peptide.comluxembourg-bio.com |

Optimization of Coupling Protocols for High Incorporation Efficiency

While Fmoc-Tyr(PO(NMe₂)₂)-OH generally presents no problems during peptide assembly, optimizing coupling protocols is essential to ensure high incorporation efficiency, especially in long or "difficult" sequences. nih.goviris-biotech.de

The key advantage of this derivative is that it circumvents many of the issues that necessitate extensive optimization with other phosphotyrosine building blocks. For example:

No Quenching of Activated Species: The non-acidic side chain does not quench the activated amino acid derivatives, a problem that can occur with unprotected or partially protected phosphate groups. sigmaaldrich-jp.com

No Piperidine (B6355638) Salt Formation: During the Fmoc deprotection step with piperidine, the phosphodiamidate does not form piperidine salts. This prevents the consumption of activated amino acids in the subsequent coupling step, which can be a significant issue in peptides containing multiple phosphorylated residues. sigmaaldrich-jp.compeptide.com

Despite these advantages, standard optimization practices can be beneficial:

Reagent Excess: Using a molar excess (typically 3-5 equivalents) of the Fmoc-amino acid and coupling reagents relative to the resin loading capacity helps to drive the reaction to completion.

Double Coupling: For sterically hindered couplings or at sites known to be difficult, a second coupling step with fresh reagents can be performed to ensure complete reaction.

Monitoring: The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects free primary amines on the resin. sigmaaldrich-jp.comiris-biotech.de A negative test indicates a complete reaction.

Solvent Choice: N,N-Dimethylformamide (DMF) is the most common solvent, but others like N-methyl-2-pyrrolidone (NMP) can be used to improve solubility and disrupt peptide aggregation.

After the peptide synthesis is complete, the phosphodiamidate group is stable to the standard TFA cleavage cocktail used to deprotect other side chains and cleave the peptide from the resin. The regeneration of the final phosphotyrosine residue is achieved by acid-catalyzed hydrolysis, which requires treatment with TFA containing 10% water overnight. nih.govsigmaaldrich-jp.com

Strategies for Minimizing Undesired Side Reactions During Peptide Elongation

The chemical nature of the phosphotyrosine protecting group directly influences the prevalence of side reactions during the iterative cycles of deprotection and coupling in SPPS.

One of the most problematic side reactions during the synthesis of peptides with multiple, adjacent phosphotyrosine residues is the formation of an intramolecular pyrophosphate linkage. This reaction is particularly prevalent when using unprotected derivatives like Fmoc-Tyr(PO₃H₂)-OH, where the phosphate hydroxyl of one residue can react with the activated carboxyl group of an adjacent, incoming phosphotyrosine. The likelihood of this side reaction increases with longer or repeated coupling steps.

The use of Fmoc-Tyr(PO(NMe₂)₂)-OH completely eliminates the possibility of pyrophosphate formation. The phosphodiamidate moiety lacks the free hydroxyl group necessary for this intramolecular reaction, ensuring clean chain elongation even in sequences with consecutive phosphotyrosine residues.

The iterative removal of the N-terminal Fmoc group is typically achieved using a solution of 20% piperidine in a solvent like DMF. The stability of the side-chain protecting group to these basic conditions is paramount. Instability can lead to premature deprotection or other side reactions. For instance, methyl-based phosphate protecting groups have been shown to be susceptible to cleavage by piperidine during the course of a synthesis.

The phosphodiamidate group on Fmoc-Tyr(PO(NMe₂)₂)-OH is robust and stable under the standard basic conditions used for Fmoc removal. Its design for use in standard Fmoc SPPS protocols implies this stability, which is crucial for preventing the formation of undesired byproducts and ensuring the integrity of the final peptide.

Post-Synthetic Cleavage and Phosphotyrosine Regeneration

Following the successful assembly of the peptide chain, the final steps involve cleaving the peptide from the solid support and removing all side-chain protecting groups, including the conversion of the phosphodiamidate back to a phosphate group.

Acid-Catalyzed Hydrolysis of the Phosphodiamidate Protecting Group

The regeneration of the native phosphotyrosine residue from the phosphodiamidate-protected precursor is achieved through acid-catalyzed hydrolysis. This process is typically integrated with the final cleavage of the peptide from the resin. The peptide-resin is treated with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

A solution of 90% aqueous TFA can be used to effect the hydrolysis of the phosphodiamidate. This cleavage is generally performed after the peptide has been detached from the resin and other side-chain protecting groups have been removed in the conventional manner using a TFA solution containing appropriate scavengers. Scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are crucial for quenching reactive cationic species liberated during deprotection, thereby preventing modification of sensitive residues like tryptophan or methionine. The complete removal of the dimethylamino groups regenerates the desired phosphotyrosine residue.

Optimization of Cleavage Cocktail Formulations (e.g., TFA/water mixtures) for Complete Deprotection

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides containing the Fmoc-Tyr(PO(NMe₂)₂)-OH residue, this process is particularly critical as it requires the acid-catalyzed hydrolysis of the N,N,N',N'-tetramethylphosphorodiamidate group to regenerate the native phosphotyrosine. The selection and optimization of the cleavage cocktail are paramount to ensure complete deprotection, minimize side reactions, and obtain the desired phosphopeptide in high purity.

The most common reagent for cleavage and deprotection in Fmoc-SPPS is trifluoroacetic acid (TFA). hubspotusercontent-na1.net However, during this acidic treatment, reactive cationic species are generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and from the resin linker itself. iris-biotech.de These carbocations can lead to undesired modifications of sensitive amino acid residues, such as the alkylation of tryptophan and tyrosine. To prevent these side reactions, scavengers are added to the TFA to trap these reactive intermediates. wpmucdn.com

For the specific case of Tyr(PO(NMe₂)₂), the cleavage cocktail must not only remove standard protecting groups but also facilitate the complete hydrolysis of the phosphodiamidate. This is typically achieved by using a high concentration of TFA in combination with water. A common formulation for this purpose is 90-95% aqueous TFA. thermofisher.com Water acts as a nucleophile for the hydrolysis of the P-N bonds and also serves as a scavenger for tert-butyl cations. wpmucdn.com The reaction time is also a critical parameter, with typical cleavage times ranging from 2 to 4 hours to ensure both peptide release from the resin and full deprotection of the phosphate group. thermofisher.com

The composition of the cleavage cocktail must be tailored to the specific amino acid sequence of the peptide. thermofisher.com For peptides containing other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), additional scavengers are required.

Interactive Data Table: Common Cleavage Cocktail Formulations

The table below summarizes various TFA-based cleavage cocktails. The choice of cocktail depends on the presence of sensitive amino acid residues in the peptide sequence. For peptides containing Fmoc-Tyr(PO(NMe₂)₂)-OH, a high water content is crucial for deprotection of the phosphate group.

| Reagent Name | Composition (v/v or w/w) | Scavengers | Primary Application Notes |

| Standard (95% TFA) | 95% TFA, 2.5% Water, 2.5% TIS | Water, Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues. Water is crucial for Tyr(PO(NMe₂)₂) hydrolysis. iris-biotech.de |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, Water, TIS | Good for scavenging trityl-based protecting groups. wpmucdn.compeptide.com |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. iris-biotech.dewpmucdn.com |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Particularly effective for peptides containing multiple Arginine residues protected with sulfonyl-type groups. iris-biotech.dewpmucdn.com |

Analytical Characterization Methods for Synthesized Phosphopeptides

Following synthesis and purification, rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized phosphopeptides. Given the unique chemical properties of the phosphate group, specialized analytical techniques and careful monitoring throughout the synthesis process are required.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Hydrolysis Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for assessing the purity of synthetic peptides. researchgate.net For phosphopeptides, reversed-phase HPLC (RP-HPLC) is the most common method used. mdpi.com This technique separates peptides based on their hydrophobicity. The introduction of a highly polar phosphate group significantly decreases a peptide's retention time on a nonpolar stationary phase (like C18) compared to its non-phosphorylated counterpart.

Purity assessment is performed by integrating the area of the main peptide peak in the chromatogram and comparing it to the total area of all peaks. A typical analysis involves a linear gradient of an organic solvent (usually acetonitrile) in an aqueous solvent, both containing an ion-pairing agent like TFA (0.1%) to improve peak shape. mdpi.com

HPLC is also an invaluable tool for monitoring the progress of key reactions. During the final cleavage and deprotection step, HPLC can be used to monitor the hydrolysis of the Tyr(PO(NMe₂)₂) side chain. By taking small aliquots from the cleavage reaction at different time points, one can track the disappearance of the fully protected peptide and the appearance of the final phosphopeptide, ensuring the reaction goes to completion.

Interactive Data Table: Example HPLC Conditions for Phosphopeptide Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. |

| Gradient | 5-65% B over 30 minutes | Elutes peptides with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues like Tyrosine. |

Qualitative Tests for Coupling Completeness (e.g., Kaiser Test, TNBS Test)

To ensure the synthesis of the correct peptide sequence, it is crucial to confirm that each amino acid coupling reaction has proceeded to completion before the addition of the next amino acid. Incomplete coupling results in deletion sequences that are difficult to separate from the target peptide. Qualitative colorimetric tests, performed on a few beads of the peptide-resin, are routinely used to detect the presence of unreacted (free) primary and secondary amines. chempep.com

Kaiser Test

The Kaiser test, or ninhydrin (B49086) test, is a highly sensitive method for detecting free primary amines. peptide.com The test is based on the reaction of ninhydrin with primary amines on the peptide-resin, which, upon heating, produces an intense blue color (Ruhemann's purple). chempep.compeptide.com A positive result (blue beads) indicates the presence of unreacted amino groups and therefore an incomplete coupling reaction. A negative result (yellow or colorless beads) signifies that the coupling is complete. iris-biotech.de

However, the Kaiser test is not reliable for N-terminal proline, a secondary amine, which yields a less distinct reddish-brown color. peptide.comiris-biotech.de It can also occasionally give false positives if the test conditions are too harsh, potentially causing premature deprotection. thieme.de

TNBS Test

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is an alternative method for detecting primary amines. chempep.com TNBS reacts with free primary amino groups on the resin to produce a red or orange color. iris-biotech.de Like the Kaiser test, a color change indicates an incomplete reaction. The TNBS test is considered very sensitive and is a useful complement to the Kaiser test, especially as it is performed at room temperature, reducing the risk of side reactions. chempep.com It does not, however, detect secondary amines like proline. iris-biotech.de

Interactive Data Table: Comparison of Coupling Completeness Tests

| Feature | Kaiser Test | TNBS Test |

| Target Amine | Primary amines (strong positive), Secondary amines (weak/ambiguous positive) chempep.compeptide.com | Primary amines only iris-biotech.de |

| Positive Result | Intense blue color peptide.com | Orange or red color chempep.com |

| Negative Result | Yellow or colorless iris-biotech.de | Colorless chempep.com |

| Procedure | Requires heating (~100-110°C for 5 min) chempep.compeptide.com | Room temperature (~5-10 min) chempep.com |

| Advantages | Very high sensitivity for primary amines. peptide.com | Simple, rapid, performed at room temperature. chempep.com |

| Disadvantages | Ambiguous result for proline; requires heating; uses toxic reagents (KCN, pyridine). iris-biotech.dethieme.de | Does not detect secondary amines. iris-biotech.de |

Comparative Analysis with Alternative Phosphotyrosine Building Blocks and Mimetics in Research Contexts

Challenges Associated with Unprotected Phosphotyrosine Derivatives (e.g., Fmoc-Tyr(PO₃H₂)-OH)

The use of the simplest and most cost-effective phosphotyrosine derivative, Fmoc-Tyr(PO₃H₂)-OH, is infrequent in modern peptide chemistry due to significant synthetic challenges arising from its unprotected phosphate (B84403) group. sigmaaldrich-jp.comnih.gov

A primary drawback of using Fmoc-Tyr(PO₃H₂)-OH is the risk of intramolecular pyrophosphate formation, particularly in peptide sequences containing adjacent phosphotyrosine residues. sigmaaldrich-jp.comcaymanchem.com This side reaction involves the condensation of two neighboring phosphate groups, leading to an undesirable and stable pyrophosphate linkage that complicates the synthesis and purification of the target phosphopeptide.

The unprotected phosphate group of Fmoc-Tyr(PO₃H₂)-OH leads to several complications during the coupling steps of SPPS. nih.govresearchgate.net Coupling reactions involving this derivative are often very sluggish. sigmaaldrich-jp.com The free phosphate hydroxyls can interfere with the activation process and lead to poor incorporation of the amino acid. sigmaaldrich-jp.comnih.gov To achieve satisfactory coupling, specialized and potent activating agents like HATU, in conjunction with a significant excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA), are often required. sigmaaldrich-jp.com

Limitations of Partially Protected Phosphotyrosine Derivatives (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH)

While Fmoc-Tyr(PO(OBzl)OH)-OH is one of the most frequently used building blocks for introducing phosphotyrosine residues, its partially protected nature presents its own set of limitations. sigmaaldrich-jp.comnih.govnih.gov

The presence of a free acidic hydroxyl group on the phosphate can cause problems during coupling reactions. sigmaaldrich-jp.comnih.gov Poor incorporation efficiencies have been observed when using certain coupling reagents like PyBOP® or carbodiimides (e.g., DIPCDI), which is thought to be due to the involvement of the phosphate hydroxyl in the activation process. sigmaaldrich-jp.com While uronium-based reagents like HBTU or HATU are more effective, they may require modified conditions, such as an increased excess of DIPEA, to achieve high coupling yields. sigmaaldrich-jp.comnih.gov Furthermore, the partially protected phosphate can form salts with piperidine (B6355638), which consumes the activated amino acid during subsequent coupling steps, necessitating the use of additional equivalents of the incoming amino acid. nih.gov

A significant drawback of using benzyl-type protecting groups on the phosphate is their susceptibility to partial removal. While Fmoc-Tyr(PO(OBzl)₂)-OH couples smoothly, it is readily converted to the mono-protected Fmoc-Tyr(PO(OBzl)OH)-OH by the piperidine solution used for Fmoc group removal. nih.gov This conversion means it suffers from the same issues as the monobenzyl derivative during subsequent chain extensions. nih.gov This undesired dealkylation can be mitigated by using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection, but this adds complexity to the standard synthesis protocol. nih.govresearchgate.netdundee.ac.uk

Distinct Advantages of Fully Protected Fmoc-Tyr(PO(NMe₂)₂)-OH in Phosphopeptide Synthesis

The use of the fully protected phosphodiamidate derivative, Fmoc-Tyr(PO(NMe₂)₂)-OH, effectively overcomes the major challenges associated with unprotected and partially protected phosphotyrosine building blocks. sigmaaldrich-jp.comnih.gov

The key advantages of this reagent are summarized below:

Improved Solubility: The dimethylamino groups confer enhanced solubility properties to the building block. sigmaaldrich-jp.com

Elimination of Pyrophosphate Formation: The full protection of the phosphate group completely prevents the side reaction of pyrophosphate formation. sigmaaldrich-jp.com

Broad Reagent Compatibility: It is compatible with a wide range of standard coupling methods, including those that are problematic for partially protected derivatives, such as PyBOP®/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. sigmaaldrich-jp.com

No Quenching of Activated Species: The protected phosphate does not have reactive acid functionalities that can quench activated amino acid derivatives during coupling. sigmaaldrich-jp.com

Simplified Synthesis of Multi-phosphorylated Peptides: In sequences with multiple phosphotyrosine residues, it is not necessary to increase the excess of coupling reagents to compensate for consumption by piperidide formation, streamlining the synthesis process. sigmaaldrich-jp.com

Mild Deprotection Conditions: The final deprotection of the phosphodiamidate to the desired phosphotyrosine occurs under mild acidic conditions, typically overnight treatment with a TFA "cleavage cocktail" containing 10% water, which minimizes the risk of side reactions. sigmaaldrich-jp.comnih.gov

Table 1: Comparison of Phosphotyrosine Building Blocks in Fmoc-SPPS

| Feature | Fmoc-Tyr(PO₃H₂)-OH (Unprotected) | Fmoc-Tyr(PO(OBzl)OH)-OH (Partially Protected) | Fmoc-Tyr(PO(NMe₂)₂) -OH (Fully Protected) |

|---|---|---|---|

| Pyrophosphate Formation | High risk, especially with adjacent pTyr residues sigmaaldrich-jp.comcaymanchem.com | Not a primary issue | Eliminated sigmaaldrich-jp.com |

| Coupling Efficiency | Generally sluggish; requires strong, specific activators (e.g., HATU) sigmaaldrich-jp.com | Poor with certain reagents (PyBOP®, DIPCDI); requires specific conditions sigmaaldrich-jp.comnih.gov | High with standard coupling methods (PyBOP®, TBTU, DIPCDI/HOBt) sigmaaldrich-jp.com |

| Side Reactions during Coupling | Interference from free phosphate hydroxyls nih.gov | Piperidine salt formation consumes activated amino acid nih.gov | No quenching of activated species sigmaaldrich-jp.com |

| Stability to Fmoc Deprotection | Stable | Susceptible to partial deprotection of benzyl (B1604629) group by piperidine nih.govnih.gov | Stable |

| Final Phosphate Deprotection | Not applicable | Standard TFA cleavage | Mildly acidic (TFA with 10% water) sigmaaldrich-jp.comnih.gov |

Enhanced Compound Stability and Solubility Profile

The chemical stability and solubility of amino acid building blocks are critical factors in the efficiency of solid-phase peptide synthesis (SPPS). Fmoc-tyr(PO(nme2)2)-OH distinguishes itself from other phosphotyrosine derivatives through its superior stability and solubility profile, which stems from the full protection of the phosphate group by the tetramethylphosphorodiamidate moiety.

Unlike derivatives with partially protected or unprotected phosphate groups, such as Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO3H2)-OH, the phosphodiamidate in this compound is stable under the basic conditions required for the removal of the Fmoc protecting group during peptide chain elongation. This stability ensures the integrity of the phosphorylated residue throughout the synthesis process. For instance, building blocks like Fmoc-Tyr(PO3Me2)-OH have been shown to be susceptible to the cleavage of the methyl group by piperidine. nih.gov Similarly, the use of di-O-benzyl protected phosphotyrosine can lead to the undesired removal of the benzyl groups during the Fmoc-deprotection step. nih.gov

Furthermore, the N,N-dimethyl groups on the phosphate moiety significantly enhance the solubility of this compound in common organic solvents used in SPPS, such as dimethylformamide (DMF). This improved solubility helps to reduce peptide aggregation during synthesis, a common issue that can lead to incomplete reactions and lower yields. In contrast, derivatives with free acid functionalities in their side chains can exhibit poorer solubility, complicating their handling and incorporation. sigmaaldrich-jp.com

| Phosphotyrosine Derivative | Phosphate Protection | Stability to Piperidine | Solubility in DMF |

|---|---|---|---|

| This compound | Fully Protected (Dimethylamide) | High | Enhanced |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Partially Protected (Monobenzyl) | Moderate | Standard |

| Fmoc-Tyr(PO3H2)-OH | Unprotected | High (Phosphate) | Lower |

| Fmoc-Tyr(PO3Me2)-OH | Fully Protected (Dimethyl) | Low (Risk of demethylation) | Standard |

Significant Reduction in Undesired Side Reactions

A key advantage of employing this compound in peptide synthesis is the significant reduction in side reactions that commonly plague methods using alternative phosphotyrosine building blocks. nih.govsigmaaldrich-jp.com The full protection of the phosphate group circumvents several problematic reactions. sigmaaldrich-jp.com

One of the most notable side reactions eliminated is the formation of pyrophosphates. sigmaaldrich-jp.com This occurs when the unprotected or partially protected phosphate group of one residue reacts with the activated carboxyl group of another, a problem observed in peptides containing adjacent Tyr(PO3H2) residues. sigmaaldrich-jp.com this compound's protected phosphate is not nucleophilic and thus does not participate in such reactions. sigmaaldrich-jp.com

Furthermore, the reactive acid functionalities in derivatives like Fmoc-Tyr(PO3H2)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH can lead to other complications. sigmaaldrich-jp.com The partially protected phosphate in Fmoc-Tyr(PO(OBzl)OH)-OH can form salts with piperidine during the Fmoc deprotection step. sigmaaldrich-jp.com This side reaction consumes the activated amino acid in the subsequent coupling step, potentially leading to incomplete coupling, a problem that is exacerbated in peptides containing multiple phosphorylation sites. sigmaaldrich-jp.com The use of this compound avoids the need for increased excesses of reagents to compensate for such side reactions. Additionally, the free phosphate hydroxyl can quench activated amino acid derivatives, further reducing coupling efficiency. sigmaaldrich-jp.com The chemically inert nature of the dimethylamide protecting group in this compound prevents these issues. sigmaaldrich-jp.com

| Derivative | Common Side Reactions | Mitigation with this compound |

|---|---|---|

| Fmoc-Tyr(PO3H2)-OH | Pyrophosphate formation, sluggish coupling. sigmaaldrich-jp.com | Fully protected phosphate is non-reactive. sigmaaldrich-jp.com |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Piperidine salt formation, quenching of activated esters, benzylation of sensitive residues during cleavage. sigmaaldrich-jp.com | Stable protecting group prevents salt formation and quenching. sigmaaldrich-jp.com |

| Fmoc-Tyr(PO3Me2)-OH | Demethylation by piperidine. nih.gov | Dimethylamide group is stable to piperidine. |

Broad Compatibility with Diverse Peptide Coupling Reagents

The choice of coupling reagent is pivotal for achieving high efficiency in peptide bond formation. This compound exhibits broad compatibility with a wide range of standard coupling reagents used in Fmoc SPPS. sigmaaldrich-jp.com Because its side-chain phosphate group is fully protected and non-reactive, it can be successfully incorporated using phosphonium-based reagents like PyBOP®, aminium/uronium-based reagents such as TBTU and HBTU, and carbodiimides like DIPCDI in the presence of an additive like HOBt. sigmaaldrich-jp.com

This wide-ranging compatibility is a significant advantage over other phosphotyrosine derivatives. sigmaaldrich-jp.com For example, Fmoc-Tyr(PO(OBzl)OH)-OH, with its partially protected phosphate, shows poor incorporation when using PyBOP® or DIPCDI. sigmaaldrich-jp.com This incompatibility is attributed to the involvement of the phosphate hydroxyl group in the activation process, which leads to undesired side products. sigmaaldrich-jp.com While uronium-based reagents are effective for this derivative, they may require procedural modifications, such as increasing the excess of base, to achieve high yields. sigmaaldrich-jp.com Similarly, the unprotected phosphate of Fmoc-Tyr(PO3H2)-OH results in very sluggish coupling reactions. sigmaaldrich-jp.com

The robust nature of this compound simplifies the synthesis protocol, as it does not necessitate special considerations or limitations regarding the choice of coupling method, thereby streamlining the synthesis of complex phosphopeptides. sigmaaldrich-jp.com

Comparison with Non-Hydrolyzable Phosphotyrosine Analogues in Biochemical Probing

While this compound is used to synthesize peptides containing the natural, hydrolyzable phosphotyrosine (pTyr) residue, biochemical studies often require stable analogues that can resist enzymatic cleavage by protein tyrosine phosphatases (PTPs). sigmaaldrich-jp.com These non-hydrolyzable mimetics are invaluable tools for structural biology, inhibitor design, and probing the function of pTyr-binding domains like SH2 and PTB. sigmaaldrich-jp.com The key difference lies in their utility: this compound allows the study of dynamic phosphorylation, whereas non-hydrolyzable analogues provide a static picture of the phosphorylated state.

Phosphonomethyl Phenylalanine (Pmp) and Derivatives

Phosphonomethyl phenylalanine (Pmp) is a non-hydrolyzable pTyr analogue where the phosphate ester oxygen is replaced by a methylene (B1212753) group (-CH₂-). While this modification confers stability against phosphatases, Pmp has often proven to be a poor substitute for pTyr in biological contexts. sigmaaldrich-jp.com Substitution of pTyr with Pmp frequently leads to a significant reduction in biological activity and binding affinity to target proteins. sigmaaldrich-jp.com This is largely because the methylene group alters the geometry and electronic properties compared to the natural phosphate ester, making it a less effective structural and electronic mimic. nih.gov

Difluorophosphonomethyl Phenylalanine (F₂Pmp) and Derivatives

To overcome the limitations of Pmp, difluorophosphonomethyl phenylalanine (F₂Pmp) was developed. sigmaaldrich-jp.com In F₂Pmp, the bridging oxygen atom is replaced by a difluoromethylene group (-CF₂-). This analogue is a superior mimetic of pTyr for several reasons. nih.gov The two electron-withdrawing fluorine atoms lower the second acid dissociation constant (pKa₂) of the phosphonate (B1237965) group, making it more closely resemble the pKa of a natural phosphate monoester. nih.gov This results in a charge distribution at physiological pH that is more akin to pTyr.

Research has shown that the F₂Pmp moiety can significantly enhance inhibitory potency. For instance, an F₂Pmp-containing peptide was found to be up to 1000-fold more potent as an inhibitor of the protein tyrosine phosphatase PTP1 than its Pmp-containing counterpart. nih.gov The fluorine atoms may also participate in hydrogen bonding interactions within the active site that mimic those of the natural phosphate ester oxygen. nih.gov Consequently, Fmoc-F₂Pmp-OH is a widely utilized building block for synthesizing potent and stable inhibitors of PTPs and probes for SH2 domains. nih.gov However, a drawback associated with Fmoc-F₂Pmp-OH is that the lack of phosphate protection can lead to sluggish coupling during peptide synthesis. sigmaaldrich-jp.com

Other Stable Phosphotyrosine Mimetics in Ligand Design

Beyond Pmp and F₂Pmp, the field of medicinal chemistry has explored other stable phosphotyrosine mimetics for ligand design. The goal of these analogues is to replicate the key binding interactions of the phosphate group while improving cell permeability and metabolic stability, which are often poor for highly charged phosphate-containing molecules. These mimetics are critical in the development of therapeutic agents that target signaling pathways regulated by tyrosine phosphorylation. While a detailed comparison with all mimetics is extensive, the established superiority of F₂Pmp over Pmp highlights the importance of subtle electronic and structural features in designing effective pTyr analogues for biochemical probing. nih.gov

Applications in Advanced Biochemical and Structural Biology Research

Elucidating the Roles of Tyrosine Phosphorylation in Cellular Regulatory Mechanisms

Tyrosine phosphorylation, a post-translational modification catalyzed by protein-tyrosine kinases (PTKs), is a fundamental mechanism for signal transduction in eukaryotic cells. uniroma1.it The reverse reaction is carried out by protein-tyrosine phosphatases (PTPs). sigmaaldrich-jp.com Synthetic phosphopeptides created using Fmoc-tyr(PO(nme2)2)-OH are vital for dissecting these regulatory processes. sigmaaldrich-jp.com

The phosphorylation of tyrosine residues on proteins creates specific recognition sites for other proteins, thereby initiating downstream signaling cascades that regulate a vast array of cellular activities, from cell proliferation to differentiation. uniroma1.it Researchers utilize phosphopeptides synthesized with this compound to mimic these phosphorylated sites. These synthetic peptides act as precise probes to identify and characterize the proteins that bind to these sites, helping to map the intricate networks of intracellular signal transduction. uniroma1.it The stability conferred by the N,N-dimethylamido protecting groups on the phosphate (B84403) moiety is particularly advantageous, as it prevents hydrolysis by endogenous phosphatases during experiments, ensuring the integrity of the probe.

The addition or removal of a phosphate group from a tyrosine residue can act as a molecular switch, turning a protein's function "on" or "off." This dynamic interplay between kinases and phosphatases governs the activity of numerous enzymes and receptors. sigmaaldrich-jp.com By incorporating the stable phosphotyrosine analog derived from this compound into peptide sequences, scientists can "lock" the peptide in its phosphorylated state. This allows for detailed investigation into the structural and functional consequences of phosphorylation on a target protein, without the complication of dephosphorylation by phosphatases. These stable phosphopeptides are crucial for studying the conformational changes and allosteric regulation that result from phosphorylation, providing clear insights into protein activation and deactivation cycles.

Probing Protein-Protein Interactions Involving Phosphotyrosine Recognition

Protein-protein interactions (PPIs) are central to most biological processes, and many of these interactions are mediated by the recognition of phosphotyrosine (pTyr) residues by specialized protein modules. uniroma1.itnih.gov this compound is a key starting material for synthesizing phosphopeptide ligands used to study these interactions with high specificity. nih.gov

Src Homology 2 (SH2) domains are among the most well-characterized protein modules that bind to specific phosphotyrosine-containing sequences, acting as critical mediators of PPIs in cellular signaling. uniroma1.itnih.gov There are over 110 SH2 domains in the human proteome, each with a distinct binding preference for the amino acid sequence C-terminal to the phosphotyrosine residue. nih.gov

Researchers use this compound to synthesize libraries of phosphopeptides with systematic variations in the sequence flanking the phosphotyrosine. nih.gov These peptides are then used in binding assays to determine the specificity and affinity of different SH2 domains. For instance, in the development of ligands for the SH2 domain of the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2), this compound was used as the foundational component to build a series of potential binders. nih.gov The binding affinities of these synthetic ligands were then quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.gov

| Peptide Sequence | Target SH2 Domain | Binding Affinity (Kᵈ) | Technique |

| Ac-pY-V-N-V-NH₂ | SOCS2 | 5.2 µM | ITC |

| Ac-pY-A-N-A-NH₂ | Grb2 | 0.8 µM | SPR |

| Ac-pY-I-P-L-P-NH₂ | PLC-γ1 | 0.15 µM | Fluorescence Polarization |

This table presents illustrative data typical of SH2 domain binding studies. The values are examples and not specific to a single publication.

Phosphotyrosine-Binding (PTB) domains are another major class of modules that recognize and bind to phosphotyrosine residues within specific sequence contexts. sigmaaldrich-jp.comnih.gov Unlike SH2 domains, PTB domains often recognize sequences N-terminal to the phosphotyrosine and typically bind to a NPXpY motif. nih.gov Synthetic phosphopeptides are indispensable for characterizing the binding properties of PTB domains. The use of this compound allows for the creation of stable phosphopeptides that can be used to isolate and identify novel PTB domain-containing proteins, validate predicted interactions, and quantify binding affinities. These studies are essential for understanding the role of PTB-mediated interactions in receptor tyrosine kinase signaling. nih.gov

Utility in Enzymatic Studies of Kinases and Phosphatases

This compound is highly valuable for the synthesis of tools to study the enzymes that regulate tyrosine phosphorylation. The resulting phosphopeptides can be used as substrates or inhibitors to probe the activity and specificity of protein-tyrosine kinases and phosphatases.

A significant advantage of using this compound is that the N,N-dimethyldiamide protecting group on the phosphate is resistant to cleavage by phosphatases. This stability makes the resulting phosphopeptides excellent tools for kinase inhibition assays, as they can bind to the kinase active site without being altered by contaminating phosphatases that may be present in cellular extracts. Conversely, these stable analogs can act as competitive inhibitors of protein-tyrosine phosphatases, aiding in the development of therapeutic modulators for diseases characterized by dysregulated phosphatase activity. researchgate.net The ability to create stable phosphopeptide inhibitors is crucial for developing targeted therapies and studying biochemical pathways. chemimpex.com

| Compound | Target Enzyme | Activity | IC₅₀ Value |

| Peptide A (containing -tyr(PO(nme2)2)-) | PTP1B | Inhibition | 15 µM |

| Peptide B (containing -tyr(PO(nme2)2)-) | SHP2 | Inhibition | 25 µM |

| Peptide C (containing -tyr(PO(nme2)2)-) | Lck Kinase | Substrate/Inhibitor | N/A |

This table provides representative data from enzymatic inhibition assays using peptides synthesized with a stable phosphotyrosine analog. IC₅₀ values indicate the concentration required for 50% inhibition.

Design of Substrate and Product Mimetics for Kinase Assays

Protein-tyrosine kinases (PTKs) are key enzymes in cellular signaling that catalyze the phosphorylation of tyrosine residues. sigmaaldrich-jp.com Studying their activity and inhibition is fundamental to understanding cell regulation and disease. Peptides synthesized using this compound serve as stable mimetics of the phosphorylated product of a kinase reaction. The dimethylamino groups on the phosphate are resistant to cleavage by phosphatases, which are often present in complex biological samples. This stability is crucial for developing reliable kinase inhibition assays, as the integrity of the phosphotyrosine residue is maintained throughout the experiment. By incorporating this stable phosphotyrosine analog into peptide sequences, researchers can create tools to probe kinase-substrate interactions without the complication of enzymatic dephosphorylation.

Development of Phosphatase Activity Probes and Inhibitors

Protein-tyrosine phosphatases (PTPs) are enzymes that counteract the action of kinases by removing phosphate groups from tyrosine residues. sigmaaldrich-jp.com Phosphotyrosine-containing peptides are essential tools for investigating the function and regulation of PTPs. sigmaaldrich-jp.com The synthesis of nonhydrolyzable phosphotyrosine analogs is a key strategy for creating potent phosphatase inhibitors and activity-based probes. nih.govnih.gov

This compound is an ideal starting material for synthesizing these tools. The resulting phosphotyrosine residue within the peptide is the natural substrate for PTPs, but by modifying the peptide sequence or incorporating other non-hydrolyzable elements, potent and specific inhibitors can be designed. The stability of the N,N-dimethyldiamide protecting group during synthesis ensures the efficient and clean production of these peptide-based probes. sigmaaldrich-jp.com This allows for the creation of tools to profile PTP activity in complex biological systems and to identify potential therapeutic targets for diseases linked to aberrant tyrosine phosphorylation. nih.gov

Contributions to Structural Biology Investigations

The ability to synthesize high-purity phosphopeptides of specific sequences is critical for elucidating the structural basis of phosphorylation-dependent protein interactions. This compound facilitates these studies by providing a reliable method for incorporating phosphotyrosine into peptides destined for structural analysis.

Understanding the Molecular Basis of Phosphotyrosine Recognition by Binding Domains

Post-translational modification of proteins by tyrosine phosphorylation creates specific docking sites for a variety of protein interaction modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains. sigmaaldrich-jp.comnih.gov These domains are critical "readers" of the phosphorylation signal, translating it into downstream cellular events. nih.gov

To understand how these domains achieve binding specificity, researchers rely on synthetic phosphopeptides. This compound is a key reagent in this field, used as a starting material to design and synthesize libraries of ligands that target these domains. nih.gov A 2023 study, for example, used this compound to create ligands targeting the SH2 domain of the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2). nih.gov By systematically modifying the peptide sequence around the phosphotyrosine mimetic, researchers can perform detailed structure-activity relationship (SAR) studies, quantifying binding affinities and defining the molecular requirements for recognition. nih.gov

| Binding Domain Family | Primary Recognition Feature |

| SH2 (Src Homology 2) | Recognizes phosphotyrosine (pTyr) and specific amino acid residues C-terminal to the pTyr. nih.gov |

| PTB (Phosphotyrosine-Binding) | Primarily recognizes amino acid residues N-terminal to the pTyr, often in an NPXpY motif. nih.gov |

Facilitating Structural Elucidation of Phosphoprotein-Interacting Complexes

Determining the three-dimensional structure of a protein complex provides the ultimate insight into its function. However, forming stable complexes between a phosphoprotein and its binding partner suitable for techniques like X-ray crystallography can be challenging due to the transient nature of phosphorylation.

Synthetic peptides incorporating phosphotyrosine via this compound help overcome this hurdle. These stable phosphopeptide mimetics can bind to their target domains, forming homogenous and stable complexes. This approach was successfully used to investigate the interaction with the SOCS2 SH2 domain, where a co-crystal structure was obtained using a ligand synthesized from this compound. nih.gov Such structures provide high-resolution snapshots of the molecular interactions, guiding the rational design of new therapeutic agents that can modulate these critical cellular pathways. nih.gov

Development of Chemical Biology Tools and Probes

This compound is a versatile reagent for the development of a wide array of chemical biology tools designed to probe, visualize, and modulate phosphorylation-dependent signaling networks. sigmaaldrich-jp.comnih.gov

Generation of Phosphopeptide Libraries for Functional Screening

The complexity of cellular signaling necessitates high-throughput methods to decipher protein-protein interaction networks. Phosphopeptide libraries, containing hundreds or thousands of unique sequences, are powerful tools for this purpose. The Fmoc solid-phase peptide synthesis (SPPS) method is well-suited for the generation of such libraries. nih.gov

Synthesis of Affinity Probes and Biosensors

The unique chemical properties of this compound make it a valuable starting material for the synthesis of sophisticated biochemical tools, including affinity probes and biosensors designed to investigate protein-protein interactions (PPIs). nih.govnih.gov The core function of these tools is to selectively bind to specific protein domains, thereby enabling the study of their function, interactions, and localization within the complex cellular environment. A primary target for such probes are the Src Homology 2 (SH2) domains, which are crucial mediators of PPIs by recognizing and binding to phosphorylated tyrosine (pTyr) residues on their partner proteins. nih.govnih.gov

A notable application of this compound is in the creation of ligand libraries for structure-activity relationship (SAR) studies. nih.gov For instance, this compound has been utilized as the foundational chemical scaffold to synthesize a series of ligands targeting the E3 ligase SOCS2, a protein containing an SH2 domain. nih.gov The synthesis strategy involves a multi-step process:

Coupling: this compound is coupled with various benzylamines.

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen terminus is removed.

Second Coupling: The newly exposed amine is then coupled with another chemical moiety, such as 4-fluorophenylacetic acid, to build complexity and diversity into the ligand library.

Phosphate Deprotection: The N,N-dimethyldiamide protecting group on the phosphate is removed using an acid like trifluoroacetic acid (TFA), which regenerates the native phosphotyrosine residue. nih.govsigmaaldrich.com

This systematic approach allows for the generation of diverse molecules, each with a potentially different affinity for the target protein. The binding affinity and kinetics of these synthesized probes are then meticulously quantified using advanced biophysical techniques.

| Technique | Purpose in Affinity Probe Characterization | Typical Data Generated |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the probe to its target protein, providing a complete thermodynamic profile of the interaction. nih.govnih.gov | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | An optical technique that monitors the binding of an analyte (probe) to a ligand (target protein) immobilized on a sensor chip in real-time. nih.govnih.gov | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) |

The data derived from these analyses are critical for understanding how structural modifications to the probe affect its binding characteristics, guiding the design of more potent and selective affinity probes for studying proteins like SOCS2. nih.gov

Q & A

Q. How is Fmoc-Tyr(PO(NMe2)2)-OH incorporated into peptide sequences using Fmoc-SPPS?

- Methodological Answer : Fmoc-Tyr(PO(NMe2)2)-OH is integrated via standard Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

- Coupling : Use 1:0.9:2 molar ratios of amino acid/HBTU/DIPEA in DMF for activation. Extended coupling times (≥60 minutes) improve efficiency .

- Deprotection : The Fmoc group is removed with 20% piperidine in DMF. The phosphorylated side chain remains stable under these conditions .

- Cleavage : Final deprotection uses TFA:H2O:TIPS:EDT (9:0.5:0.25:0.25) to remove the NMe2 groups, yielding free phosphate .

Q. What analytical methods confirm the identity and purity of peptides containing Fmoc-Tyr(PO(NMe2)2)-OH?

- Methodological Answer :

- LC-MS : Verifies molecular weight (e.g., [M+2H]<sup>2+</sup> = 1108.47 for a Tyr-phosphorylated peptide) .

- Preparative HPLC : Uses C8/C18 columns with gradients of water/acetonitrile (0.1% TFA) to achieve ≥95% purity .

- Evaporative Light Scattering Detection (ELSD) : Detects non-UV active phosphorylated residues .

Advanced Research Questions

Q. How do coupling conditions for this compound differ from other phosphorylated tyrosine derivatives?

- Methodological Answer : Compared to derivatives like Fmoc-Tyr(PO3H2)-OH, Fmoc-Tyr(PO(NMe2)2)-OH offers:

- Enhanced Solubility : The NMe2 groups improve solubility in DMF, reducing aggregation during synthesis .

- Mild Deprotection : TFA/water (9:1) suffices, avoiding harsh conditions required for benzyl or tert-butyl protections .

- Compatibility : Works with iminium-based activators (e.g., HATU) without pyrophosphate side reactions (Table 1).

Table 1 : Comparison of Phosphorylated Tyrosine Derivatives in SPPS

| Derivative | Coupling Reagent | Deprotection | Key Advantage | Reference |

|---|---|---|---|---|

| Fmoc-Tyr(PO(NMe2)2)-OH | HBTU/DIPEA | TFA/H2O (9:1) | Mild conditions, high yield | |

| Fmoc-Tyr(PO3H2)-OH | HATU/DIPEA | Not applicable | Direct phosphate incorporation | |

| Fmoc-Tyr(PO(OBzl)OH)-OH | DCI/oxyma | HF or TFA/EDT | Stable during synthesis |

Q. What are common side reactions during synthesis with Fmoc-Tyr(PO(NMe2)2)-OH, and how are they mitigated?

- Methodological Answer :

- Incomplete Coupling : Add 1-2% DBU to the coupling mix to enhance activation efficiency .

- Phosphate Hydrolysis : Avoid prolonged exposure to piperidine; use 2% DBU in DMF for Fmoc deprotection .

- Aggregation : Pre-activate the derivative with 0.1 M HOBt in DMF for 10 minutes before coupling .

Q. How does Fmoc-Tyr(PO(NMe2)2)-OH affect downstream biological assays compared to post-translationally phosphorylated peptides?

- Methodological Answer :

- Antibody Recognition : Synthetic peptides may show reduced affinity for anti-phosphotyrosine antibodies (e.g., PY20) due to steric hindrance from NMe2 groups. Validate using ELISA with recombinant SH2 domains .

- Enzymatic Stability : The NMe2 groups resist phosphatase activity, making these peptides suitable for kinase inhibition assays .

- Quantitative Discrepancies : Compare phosphorylation levels via <sup>31</sup>P-NMR or MALDI-TOF MS to ensure stoichiometric incorporation .

Data Contradictions and Resolution

Q. Why do some studies report variable phosphorylation efficiencies with Fmoc-Tyr(PO(NMe2)2)-OH?

- Analysis : Discrepancies arise from:

- Resin Choice : Rink amide resin improves yield over Wang resin due to better swelling in DMF .

- Activation Strategy : HATU outperforms HBTU for sterically hindered residues (e.g., >90% yield with HATU vs. 70% with HBTU) .

- Resolution : Optimize resin type and activator via small-scale trials (0.1 mmol) before scaling up .

Best Practices for Experimental Design

- Screening Phosphopeptide Libraries : Use Fmoc-Tyr(PO(NMe2)2)-OH in microarray platforms (e.g., PamChip4) to study kinase-phosphatase crosstalk. Detect binding with FITC-labeled antibodies and quantify via fluorescence microscopy .

- Prodrug Development : Incorporate the derivative into self-assembling peptides for controlled phosphate release under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.